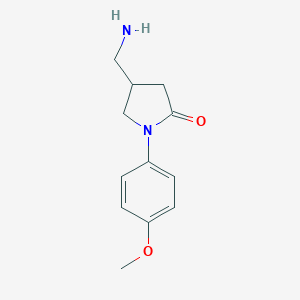
4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one is a chemical of interest due to its potential biological activities. It is related to a class of compounds that have been synthesized and studied for their ability to inactivate monoamine oxidase B, an enzyme associated with neurodegenerative diseases . The compound is structurally characterized by the presence of a pyrrolidinone ring substituted with an aminomethyl group and a methoxyphenyl group.
Synthesis Analysis
The synthesis of related compounds, such as methyl 4-aminopyrrole-2-carboxylates, involves a one-pot relay catalytic cascade reaction, which includes the formation of pyrrolylpyridinium salts and subsequent hydrazinolysis . Another synthesis route for 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, which is a general approach to 1,4-disubstituted 2-pyrrolidinones . These methods highlight the complexity and multi-step nature of synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of a related compound, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile, was determined to crystallize in the monoclinic space group with specific unit cell dimensions, indicating the planarity between the pyrazole, pyridine, and pyran rings .
Chemical Reactions Analysis
The chemical reactivity of the pyrrolidinone ring can be exploited in various reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yields 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . Additionally, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases leads to a mixture of tautomeric Schiff bases and enaminones, which can undergo transamination .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were studied using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies provide insights into the stability, crystalline forms, and vibrational properties of the compounds, which are essential for understanding the physical and chemical behavior of 4-Aminomethyl-1-(4-methoxy-phenyl)-pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
Stereochemistry and Pharmacological Profile Enhancement
The pyrrolidine scaffold, particularly in the form of enantiomerically pure derivatives, has been extensively studied for its ability to enhance pharmacological profiles. Research highlights the synthesis and biological activity exploration of enantiomerically pure pyrrolidine derivatives, showing a direct relationship between the configuration of stereocenters and biological properties. This includes the development of methods to prepare single stereoisomers of molecules with one or two chiral centers, underscoring the significant impact of stereochemistry on the efficacy and selectivity of pharmaceutical agents (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is a versatile scaffold used widely in medicinal chemistry to develop compounds for treating human diseases. The incorporation of pyrrolidine derivatives, including pyrrolidin-2-one, has been instrumental in creating bioactive molecules with target selectivity. This review details the influence of steric factors on biological activity, demonstrating how the pyrrolidine ring's inclusion in drug candidates can lead to diverse biological profiles due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).
Synthesis and Transformation of Derivatives
Further research into 4-phosphorylated derivatives of 1,3-azoles, a category that shares synthetic and chemical properties with pyrrolidine derivatives, provides insight into the chemical and biological activities of these compounds. This demonstrates the utility of pyrrolidine and its analogs in synthesizing organic compounds with various biological activities, highlighting the methodological approaches and the potential for creating new pharmacological agents (Abdurakhmanova et al., 2018).
Propiedades
IUPAC Name |
4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)14-8-9(7-13)6-12(14)15/h2-5,9H,6-8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCQAUGHRIVTBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933406 |
Source


|
| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
CAS RN |
148436-13-9 |
Source


|
| Record name | 4-Aminomethyl-1-(4-methoxyphenyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

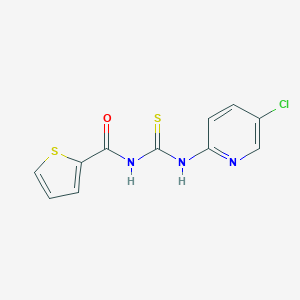
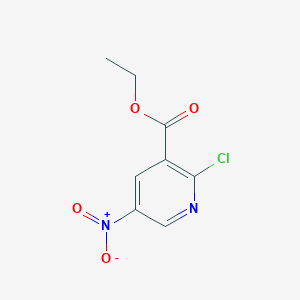
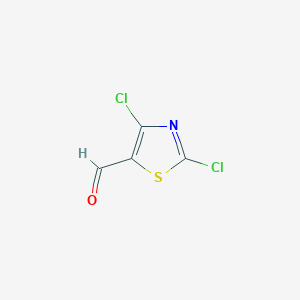
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)
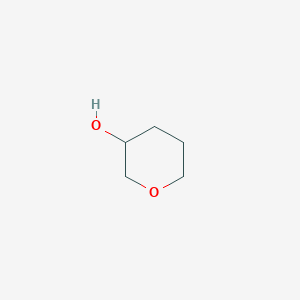
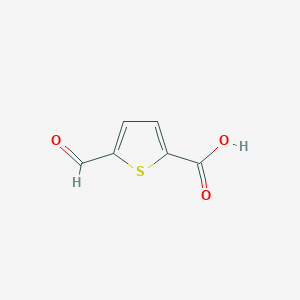
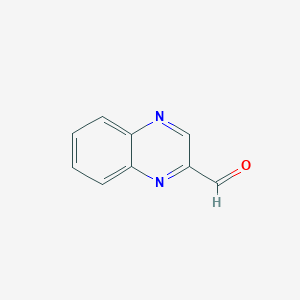

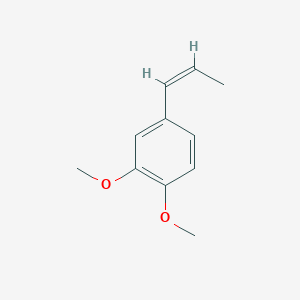
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)

